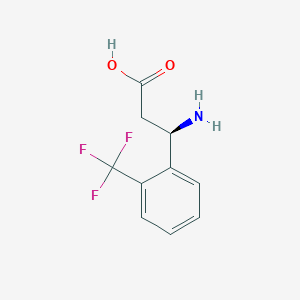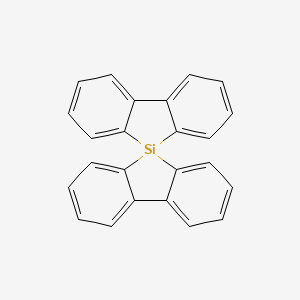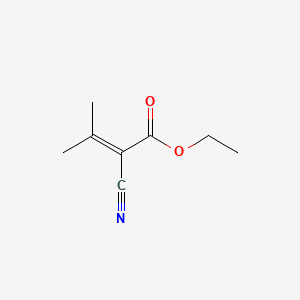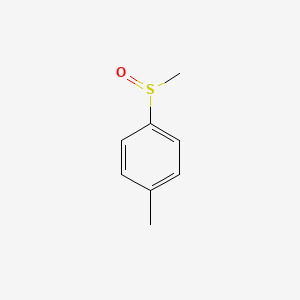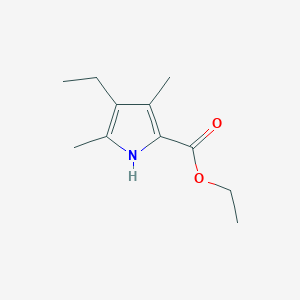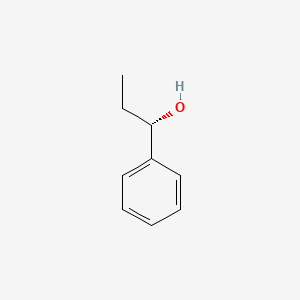
(S)-(-)-1-Phenyl-1-propanol
Descripción general
Descripción
(S)-(-)-1-Phenyl-1-propanol, also known as (S)-(-)-Phenylpropanolamine, is an organic compound commonly used in the synthesis of pharmaceuticals, cosmetics, and other compounds. It is a chiral alcohol, meaning that it has two distinct stereoisomers, and is typically synthesized from the reaction of benzaldehyde and ammonia. It is a white, crystalline solid with a melting point of 97.5°C and a boiling point of 170-171°C. It has a pKa of 10.1 and is soluble in water.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
- Ammonolysis of Epoxy Compounds : A study by Suami, Tetsuo et al. (1956) explored the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to produce 1-phenyl-1-amino-2,3-propanediol, demonstrating an application in organic synthesis.
- Enantioselective Synthesis : Research by Choi, Y. et al. (2010) showed the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting its potential in the preparation of chiral intermediates for antidepressants.
Microbiology and Biotechnology
- Lipase-Catalyzed Production : A study by Soyer, Aslı et al. (2010) investigated the lipase-catalyzed enantioselective production of 1-phenyl 1-propanol, emphasizing its role as a chiral building block in the pharmaceutical industry.
Spectroscopy and Material Science
- Spectroscopic Analysis : Xavier, S. et al. (2015) conducted a spectroscopic study on 1-phenyl-1-propanol, providing insights into its electronic and optical properties, which are significant for its use in material science.
Propiedades
IUPAC Name |
(1S)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370542 | |
| Record name | (S)-(-)-1-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-Phenyl-1-propanol | |
CAS RN |
613-87-6 | |
| Record name | (S)-1-Phenylpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-1-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1-Phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-(-)-1-Phenyl-1-propanol behave in chiral resolution processes?
A1: (S)-(-)-1-Phenyl-1-propanol has been successfully resolved from its racemic mixture using lipase-catalyzed enantioselective esterification [, ]. This method takes advantage of the enzyme's preference for binding to and reacting with one enantiomer over the other. Factors influencing the efficiency of this resolution include the specific type of lipase employed, the acyl donor used in the esterification reaction, the organic solvent, and reaction conditions like temperature []. For instance, Novozym 435 exhibited high enantioselectivity, and using toluene as the solvent with lauric acid as the acyl donor at 50°C yielded an enantiomeric excess (ee) of 95% for the (S)-enantiomer [].
Q2: What are the key structural characteristics of (S)-(-)-1-Phenyl-1-propanol?
A2: (S)-(-)-1-Phenyl-1-propanol, also known as (S)-α-ethylbenzenemethanol, possesses the molecular formula C9H12O. Its structure consists of a benzene ring attached to a propanol chain where the hydroxyl group is located on the first carbon. This chiral center gives rise to the (R) and (S) enantiomers.
Q3: Are there computational studies exploring the interactions of (S)-(-)-1-Phenyl-1-propanol with chiral selectors?
A3: Yes, density functional theory (DFT) has been employed to investigate the inclusion complexes formed between cyclic decapeptides and the enantiomers of 1-Phenyl-1-propanol []. Such studies provide valuable insights into the binding affinities and molecular interactions that govern chiral recognition.
Q4: What insights can be gained from the binding free energies of (S)-(-)-1-Phenyl-1-propanol with chiral stationary phases?
A4: Research has shown that the binding free energy difference between a chiral stationary phase, like CCOF6, and the enantiomers of 1-Phenyl-1-propanol can be correlated with the selectivity factor for those enantiomers []. This suggests that a larger absolute value of the binding free energy difference generally corresponds to a higher selectivity factor, although it does not directly translate to better resolution []. Computational methods, like those employed in the ORCA program, offer a way to accurately calculate these binding free energies, especially when solvation effects are considered [].
Q5: Has (S)-(-)-1-Phenyl-1-propanol been utilized in asymmetric synthesis reactions?
A5: Yes, (S)-(-)-1-Phenyl-1-propanol has been synthesized via the catalytic enantioselective addition of diethylzinc to benzaldehyde in the presence of (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB] as a chiral catalyst [, ]. This reaction highlights the utility of (S)-(-)-1-Phenyl-1-propanol as a building block in the construction of more complex chiral molecules.
Q6: Beyond esterification, are there other methods for separating (S)-(-)-1-Phenyl-1-propanol enantiomers?
A6: Research has explored the use of methyl-β-cyclodextrin as an extractant in a membrane reactor system for separating (R,S)-1-Phenyl-1-propanol enantiomers produced via lipase-catalyzed ester hydrolysis []. This approach combines enzymatic resolution with membrane separation techniques, offering an alternative method for obtaining enantiomerically pure (S)-(-)-1-Phenyl-1-propanol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

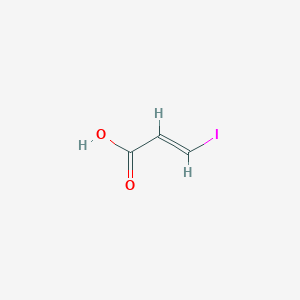





![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)
